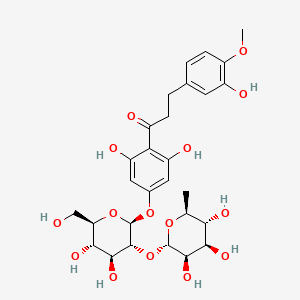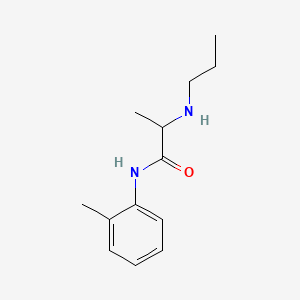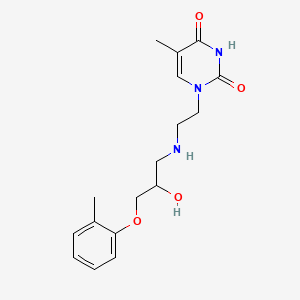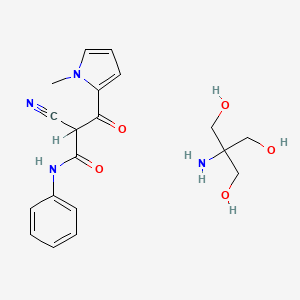
Dihydrochalcone de néohespéridine
Vue d'ensemble
Description
La néohespéridine dihydrochalcone est un dérivé de la néohespéridine, un flavonoïde présent dans les agrumes. Elle est connue pour son intense douceur, étant environ 1500 à 1800 fois plus sucrée que le saccharose . Ce composé est particulièrement efficace pour masquer les goûts amers d'autres composés présents dans les agrumes, notamment la limonine et la naringine . Elle a été découverte dans les années 1960 dans le cadre d'un programme de recherche du département américain de l'agriculture visant à minimiser le goût des arômes amers des jus d'agrumes .
Applications De Recherche Scientifique
Neohesperidin dihydrochalcone has a wide range of scientific research applications:
Chemistry: It is used as a sweetener in various chemical formulations.
Industry: It is extensively used in the food industry as a sweetener and in the pharmaceutical industry to mask the bitter taste of drugs
Mécanisme D'action
Neohesperidin dihydrochalcone exerts its effects through various molecular targets and pathways. It binds to the sweet receptor TAS1R2 + TAS1R3 in humans, stimulating a sweet taste . It also modulates several signaling pathways, including Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB, which are involved in its anti-inflammatory and neuroprotective effects . Additionally, it can inhibit the activity of BACE1, a key enzyme in the formation of amyloid plaques in Alzheimer’s disease .
Safety and Hazards
Orientations Futures
NHDC and its physiological metabolite DHCA have the potential to suppress the inflammatory response and obese status . Further insights are needed for assessing the therapeutic efficacy of NHDC, which could modulate various therapeutic targets and signaling molecules for ameliorating various diseases .
Analyse Biochimique
Biochemical Properties
Neohesperidin dihydrochalcone interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of BACE1, a critical enzyme in the production of amyloid-beta peptides . This interaction induces a conformational transition to a closed complex, which excludes substrate recognition .
Cellular Effects
Neohesperidin dihydrochalcone has been shown to have various effects on cells. It has been found to inhibit cellular ROS generation in a dose-dependent manner . It also has anti-inflammatory effects, as it down-regulates MyD88-dependent and -independent signaling by inhibiting endotoxin-induced trafficking of TLR4 to lipid rafts .
Molecular Mechanism
Neohesperidin dihydrochalcone exerts its effects at the molecular level through various mechanisms. It binds to the active site of BACE1, inducing a conformational transition to a closed complex, which excludes substrate recognition . This binding interaction inhibits the activity of BACE1, leading to a decrease in the production of amyloid-beta peptides .
Temporal Effects in Laboratory Settings
The effects of Neohesperidin dihydrochalcone have been observed over time in laboratory settings. It has been shown to inhibit cellular ROS generation in a dose-dependent manner
Metabolic Pathways
Neohesperidin dihydrochalcone is involved in various metabolic pathways. The major reactions involved in the metabolism of NHP, from which NHD is derived, include hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .
Méthodes De Préparation
La néohespéridine dihydrochalcone est produite en extrayant la néohespéridine de l'orange amère, puis en l'hydrogénant . La voie de synthèse implique le traitement de la néohespéridine avec de l'hydroxyde de potassium ou une autre base forte, suivi d'une hydrogénation catalytique . Les méthodes de production industrielle impliquent généralement l'utilisation de solvants tels que l'éthanol, l'éther diéthylique, le méthanol et l'hexane avec du dichlorométhane pour l'extraction .
Analyse Des Réactions Chimiques
La néohespéridine dihydrochalcone subit diverses réactions chimiques, notamment :
Hydrolyse : Cette réaction implique la décomposition du composé en présence d'eau.
Glucuronidation : Cette réaction de phase II implique l'ajout d'acide glucuronique au composé.
Sulfatation : Cette réaction implique l'ajout d'un groupe sulfate.
Glutamylation : Cette réaction implique l'ajout d'un groupe glutamyle.
N-butyryl glycylation : Cette réaction implique l'ajout d'un groupe butyryle.
Lactylation : Cette réaction implique l'ajout d'un groupe lactyle
Applications de la recherche scientifique
La néohespéridine dihydrochalcone a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme édulcorant dans diverses formulations chimiques.
Biologie : Elle a été étudiée pour ses propriétés antioxydantes et sa capacité à moduler diverses voies biologiques.
Industrie : Elle est largement utilisée dans l'industrie alimentaire comme édulcorant et dans l'industrie pharmaceutique pour masquer le goût amer des médicaments
Mécanisme d'action
La néohespéridine dihydrochalcone exerce ses effets par le biais de diverses cibles moléculaires et voies. Elle se lie au récepteur du goût sucré TAS1R2 + TAS1R3 chez l'homme, stimulant un goût sucré . Elle module également plusieurs voies de signalisation, notamment Akt/Nrf2/HO-1, PPARγ, MAPK et NF-κB, qui sont impliquées dans ses effets anti-inflammatoires et neuroprotecteurs . De plus, elle peut inhiber l'activité de la BACE1, une enzyme clé dans la formation des plaques amyloïdes dans la maladie d'Alzheimer .
Comparaison Avec Des Composés Similaires
La néohespéridine dihydrochalcone est similaire à d'autres dihydrochalcones telles que la naringine dihydrochalcone. Les deux composés subissent un changement de goût spectaculaire, passant d'amer à intensément sucré lors de l'hydrogénation . D'autres composés similaires comprennent la glycyrrhizine et les glycosides de stéviol, qui sont également des édulcorants à haute intensité . La néohespéridine dihydrochalcone est unique en sa capacité à masquer les goûts amers d'autres composés présents dans les agrumes .
Propriétés
IUPAC Name |
1-[4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGXXMINPYUHD-CUVHLRMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O15 | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025706 | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neohesperidin dihydrochalcone appears as off-white crystals or powder. Insoluble in water. (NTP, 1992), Off-white, odourless, crystalline powder. Approximately between 1 000 and 1 800 times as sweet as sucrose | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Insoluble (<1 mg/ml) (NTP, 1992), Freely soluble in hot water, very slightly soluble in cold water, practically insoluble in ether and benzene | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NEOHESPERIDINE DIHYDROCHALCONE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
20702-77-6 | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20702-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020702776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neohesperidin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOHESPERIDIN DIHYDROCHALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X476D83QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
313 to 313 °F (NTP, 1992) | |
| Record name | NEOHESPERIDIN DIHYDROCHALCONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20729 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does Neohesperidin dihydrochalcone interact with any specific targets in the body?
A1: Yes, research suggests that NHDC interacts with the sweet taste receptor, specifically the transmembrane domain (TMD) of the T1R3 subunit. [] This interaction is believed to be responsible for its sweet taste perception. []
Q2: What are the downstream effects of Neohesperidin dihydrochalcone's interaction with the sweet taste receptor?
A2: While the precise mechanisms are still under investigation, research indicates that NHDC activation of the sweet taste receptor in the ruminant intestine triggers the release of glucagon-like peptide-2 (GLP-2). [] This, in turn, leads to increased expression of the sodium-glucose co-transporter 1 (SGLT1), enhancing intestinal glucose absorption and mucosal growth. [] Additionally, studies in mice suggest potential effects on lipid metabolism and adipogenesis through modulation of the PI3K/AKT/mTOR pathway and AMP-activated protein kinase (AMPK). []
Q3: What is the molecular formula and weight of Neohesperidin dihydrochalcone?
A3: Neohesperidin dihydrochalcone has the molecular formula C28H36O15 and a molecular weight of 612.57 g/mol. []
Q4: Is there any spectroscopic data available for Neohesperidin dihydrochalcone?
A4: Yes, researchers have used various spectroscopic techniques to characterize NHDC. For instance, NMR spectroscopy (both 1H and 13C) has been employed to elucidate its structure, particularly in studies involving its chemical modification. [] Additionally, UV detection at a wavelength of 282 nm is commonly used in HPLC methods for its quantification. [, ]
Q5: How stable is Neohesperidin dihydrochalcone under various conditions?
A5: NHDC demonstrates remarkable stability across a broad range of pH and temperature conditions. [] Studies have shown optimal stability in aqueous solutions at a pH range of 3-5. [] It can withstand typical food processing conditions, including pasteurization and UHT processes. []
Q6: Does Neohesperidin dihydrochalcone possess any catalytic properties itself?
A7: NHDC is not known to possess inherent catalytic properties. It primarily functions as a sweetener and flavor modifier in food applications. [, ]
Q7: Have computational methods been employed to study Neohesperidin dihydrochalcone?
A8: Yes, computational chemistry plays a role in understanding NHDC's properties and interactions. For example, molecular docking studies have been used to predict the potential binding site of NHDC on alpha-amylase, providing insights into its activating effects on the enzyme. [] Additionally, molecular dynamics simulations have been employed to model the interaction between NHDC and the transmembrane domain of the T1R3 subunit of the sweet taste receptor. []
Q8: Have any QSAR models been developed for Neohesperidin dihydrochalcone or its analogs?
A9: Although specific QSAR models are not extensively discussed in the provided research, studies investigating the taste of synthesized NHDC analogs provide insights into structure-activity relationships. [] These findings highlight the importance of specific structural features, such as the methyl group and gauche conformation, in influencing the sweetness of NHDC and its analogs. []
Q9: How do structural modifications of Neohesperidin dihydrochalcone affect its sweetness?
A10: Research on NHDC analogs reveals that modifications to its structure significantly impact its sweetness. For instance, the introduction of a quinovose sugar moiety at the 4'-position through glycosylation resulted in analogs with varying sweetness intensities, with some being several times sweeter than saccharin. [] These findings suggest that the type and configuration of sugar moieties play a crucial role in modulating the sweetness of NHDC derivatives. []
Q10: Are there specific formulation strategies to improve the solubility or bioavailability of Neohesperidin dihydrochalcone?
A11: Yes, researchers have explored strategies to enhance the solubility of NHDC. One approach involves transglycosylation using enzymes like Bacillus stearothermophilus maltogenic amylase (BSMA). [] This process leads to the formation of NHDC oligosaccharides, such as maltosyl-NHDC, which exhibit significantly higher water solubility compared to the parent compound. []
Q11: What analytical techniques are commonly used to quantify Neohesperidin dihydrochalcone?
A15: High-performance liquid chromatography (HPLC) coupled with UV detection is the most prevalent technique for quantifying NHDC in various matrices, including food products, beverages, and biological samples. [, , , , ] Different HPLC methods have been developed and validated, employing various stationary phases, mobile phases, and detection wavelengths. [, , , ] For instance, reversed-phase C18 columns are frequently used with acetonitrile-water or methanol-water mixtures as the mobile phase. [, , ]
Q12: Are there any mass spectrometry-based methods for analyzing Neohesperidin dihydrochalcone?
A16: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to quantify NHDC in biological samples for pharmacokinetic studies. [, ] This highly sensitive and specific technique allows for accurate measurement of NHDC concentrations in complex matrices. [, ]
Q13: What are some key historical milestones in the research of Neohesperidin dihydrochalcone?
A27: Research on NHDC has progressed through several key milestones. Early studies in the 1960s focused on its sensory properties and potential as an intense sweetener. [] The discovery of its stability under various conditions paved the way for its use in food products. [] Subsequent research explored its flavor-modifying characteristics and potential health benefits. [, , ] More recently, studies have delved into its interactions with specific molecular targets, such as the sweet taste receptor, and its effects on cellular processes. [, , ]
Q14: What are some examples of cross-disciplinary applications or synergies in Neohesperidin dihydrochalcone research?
A28: NHDC research exemplifies cross-disciplinary synergy, bridging fields like food science, chemistry, and biology. Its initial discovery as a sweetener from citrus fruits involved organic chemistry and natural product isolation. [] Sensory analysis and food technology played crucial roles in understanding its taste profile and applications in food products. [, , ] Furthermore, its interactions with biological systems, including the sweet taste receptor and metabolic pathways, require expertise in biochemistry, molecular biology, and pharmacology. [, , ] This multidisciplinary approach has significantly advanced our understanding of NHDC's properties and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(1-phenylethyl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1678107.png)


